Vegfr-2-IN-35

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Vegfr-2-IN-35 is a compound that targets the vascular endothelial growth factor receptor 2 (VEGFR-2). This receptor plays a crucial role in angiogenesis, the process of forming new blood vessels, which is vital for tumor growth and metastasis. By inhibiting VEGFR-2, this compound can potentially be used in cancer therapy to prevent the growth of blood vessels that supply nutrients to tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vegfr-2-IN-35 involves multiple steps, including the preparation of intermediates and the final coupling reactionThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized for scalability, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction conditions, and purification methods to ensure high yield and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Vegfr-2-IN-35 undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a wide variety of derivatives with different functional groups .

Scientific Research Applications

Vegfr-2-IN-35 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of VEGFR-2 and its effects on angiogenesis.

Biology: Investigated for its role in regulating endothelial cell proliferation, migration, and survival.

Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in targeting tumor angiogenesis.

Industry: Utilized in the development of anti-angiogenic drugs and as a reference compound in drug screening assays

Mechanism of Action

Vegfr-2-IN-35 exerts its effects by binding to the VEGFR-2 receptor, preventing its activation by vascular endothelial growth factors (VEGFs). This inhibition blocks the downstream signaling pathways involved in endothelial cell proliferation, migration, and survival. Key molecular targets and pathways include the phospholipase C gamma-protein kinase C (PLCγ-PKC), Src-homology 2 domain-containing transforming protein (SHB)-focal adhesion kinase (FAK)-paxillin, and phosphoinositide 3-kinase (PI3K)-Akt pathways .

Comparison with Similar Compounds

Similar Compounds

Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that also targets VEGFR-2.

Sorafenib: Another multi-targeted inhibitor with activity against VEGFR-2.

Axitinib: A selective inhibitor of VEGFR-1, VEGFR-2, and VEGFR-3.

Uniqueness of Vegfr-2-IN-35

This compound is unique in its specific targeting of VEGFR-2, which may result in fewer off-target effects compared to multi-targeted inhibitors like sunitinib and sorafenib. Additionally, its molecular structure allows for potent inhibition of VEGFR-2 with potentially improved pharmacokinetic properties .

Biological Activity

Introduction

Vegfr-2-IN-35 is a compound designed to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical player in angiogenesis and tumor growth. This article explores the biological activity of this compound, summarizing its mechanisms, effects on various cell types, and potential therapeutic applications based on recent research findings.

VEGFR2 is primarily involved in mediating the effects of VEGF, promoting endothelial cell proliferation, migration, and survival, which are essential for new blood vessel formation. This compound targets the kinase activity of VEGFR2, thereby blocking these processes. The inhibition of VEGFR2 can lead to reduced angiogenesis and tumor growth, making it a promising candidate for cancer therapy.

Key Signaling Pathways

- MAPK Pathway : Activation of VEGFR2 leads to downstream signaling through the MAPK pathway, which regulates cell proliferation and survival. Inhibition by this compound may disrupt this pathway, leading to decreased tumor cell viability.

- PI3K/Akt Pathway : VEGFR2 activation also stimulates the PI3K/Akt signaling pathway, promoting cell survival. Blocking this pathway with this compound could enhance apoptosis in tumor cells.

- Immune Modulation : Recent studies indicate that VEGFR2 plays a role in immune suppression within the tumor microenvironment. Inhibiting VEGFR2 may enhance the efficacy of immunotherapies by altering myeloid cell function and reducing immunosuppressive signals .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits VEGF-induced endothelial cell proliferation and migration. For instance:

- Endothelial Cell Proliferation : Studies show that treatment with this compound reduces the proliferation of human umbilical vein endothelial cells (HUVECs) in a dose-dependent manner.

- Tube Formation Assays : In Matrigel assays, this compound significantly inhibits tube formation by endothelial cells, indicating a blockade in angiogenic potential.

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of this compound:

- Tumor Growth Inhibition : In xenograft models, administration of this compound resulted in significant reductions in tumor volume compared to controls. Histological analysis revealed decreased microvessel density within tumors, corroborating its antiangiogenic effects .

Case Studies

Several case studies highlight the effectiveness of targeting VEGFR2 in various cancer types:

- Anaplastic Thyroid Carcinoma (ATC) : A preclinical study indicated that combining this compound with other targeted therapies led to significant tumor growth inhibition in ATC models .

- Breast Cancer Models : Research demonstrated that inhibition of VEGFR2 using compounds like this compound enhanced the effects of immune checkpoint inhibitors, suggesting a dual approach for improving therapeutic outcomes .

Table 1: Summary of Biological Effects of this compound

Properties

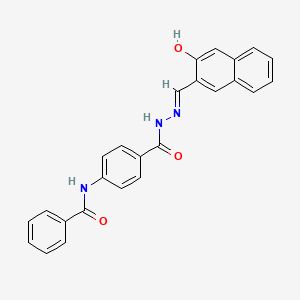

Molecular Formula |

C25H19N3O3 |

|---|---|

Molecular Weight |

409.4 g/mol |

IUPAC Name |

4-benzamido-N-[(E)-(3-hydroxynaphthalen-2-yl)methylideneamino]benzamide |

InChI |

InChI=1S/C25H19N3O3/c29-23-15-20-9-5-4-8-19(20)14-21(23)16-26-28-25(31)18-10-12-22(13-11-18)27-24(30)17-6-2-1-3-7-17/h1-16,29H,(H,27,30)(H,28,31)/b26-16+ |

InChI Key |

YATPIUBYVUVDJI-WGOQTCKBSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N/N=C/C3=CC4=CC=CC=C4C=C3O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=CC4=CC=CC=C4C=C3O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.